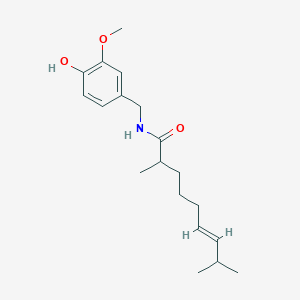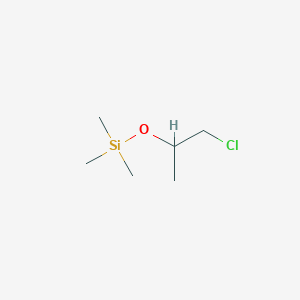![molecular formula C9H21S3Si B102112 Silano, tris[(1-metiletil)tio]- CAS No. 17891-55-3](/img/structure/B102112.png)
Silano, tris[(1-metiletil)tio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, tris[(1-methylethyl)thio]-, also known as TMTS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TMTS is a colorless liquid that is soluble in organic solvents and has a pungent odor. This compound has been widely used in various industries, including the semiconductor industry, as a source of sulfur and as a reducing agent. In
Aplicaciones Científicas De Investigación
Uso en odontología protésica y restauradora
Los silanos se han destacado por su uso en la odontología protésica y restauradora . Pueden mejorar la adhesión entre las partículas de relleno inorgánico y la matriz de resina orgánica, mejorando el rendimiento general de los composites dentales.
Papel en los composites y revestimientos poliméricos
Los agentes de acoplamiento de silano, incluido el tri(isopropiltio)silano, se han utilizado para modificar los composites y revestimientos poliméricos . Pueden mejorar la resistencia adhesiva interfacial, haciendo que estos materiales sean más valiosos para la multimaterialización.
Aplicación en epitaxia a baja temperatura
Los precursores de silano de orden superior, incluido el tri(isopropiltio)silano, son candidatos para el proceso de epitaxia a baja temperatura debido a la baja energía del enlace Si-Si . Este proceso es clave para la fabricación futura de dispositivos semiconductores, como los transistores de efecto de campo (FET) de compuerta todo alrededor (GAA) o los dispositivos apilados en 3D .
Uso en la síntesis de nanopartículas
Los agentes de acoplamiento de silano se utilizan en la síntesis de nanopartículas . Proporcionan una forma sencilla de introducir grupos funcionales en las superficies de las partículas, lo que puede mejorar la adhesión de la interfaz inorgánico/polímero.
Papel en los sistemas de administración de fármacos
Los estudios han demostrado que el tri(isopropiltio)silano exhibe baja toxicidad hacia varias líneas celulares y es biocompatible. Esto lo convierte en un candidato potencial para su uso en sistemas de administración de fármacos.
Aplicación en poliuretanos terminados en silano sin disolvente curable por humedad
El tri(isopropiltio)silano se ha utilizado en la síntesis de poliuretanos terminados en silano sin disolvente curables por humedad . Estos materiales tienen un excelente rendimiento elastomérico y se han utilizado en una amplia gama de aplicaciones.
Safety and Hazards
Propiedades
InChI |
InChI=1S/C9H21S3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNFPRDBBIFLRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S[Si](SC(C)C)SC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21S3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17891-55-3 |
Source


|
| Record name | Tris(isopropylthio)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: The research paper discusses the reducing capabilities of tris(methylthio)silane and tris(isopropylthio)silane. Can we extrapolate these findings to predict the behavior of Silane, tris[(1-methylethyl)thio]-?
A1: Yes, we can draw parallels between the compounds. Silane, tris[(1-methylethyl)thio]-, also known as tris(isopropylthio)silane, is directly analyzed in the study []. The research highlights that this compound, alongside tris(methylthio)silane, exhibits efficacy in reducing various organic substrates through free radical mechanisms []. This suggests that the presence of alkylthio groups linked to silicon plays a crucial role in facilitating these reduction reactions.
Q2: The research mentions measuring the bond dissociation energy of Si-H bonds in these silanes. How does this information contribute to understanding the reactivity of Silane, tris[(1-methylethyl)thio]-?
A2: The bond dissociation energy provides valuable insights into a molecule's reactivity. In this study, the Si-H bond dissociation energy in Silane, tris[(1-methylethyl)thio]- was determined to be approximately 83 kcal/mol using photoacoustic calorimetry []. This value suggests that the Si-H bond in this molecule is relatively weak and can be readily cleaved, leading to the formation of reactive silyl radicals. This property explains the compound's effectiveness as a reducing agent and its ability to participate in hydrosilylation reactions with electron-rich alkenes [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)
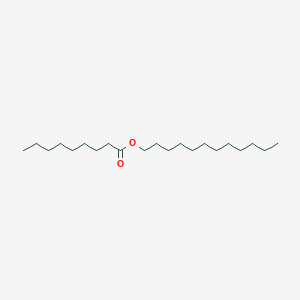

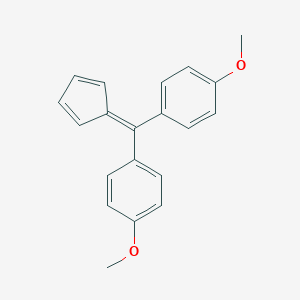
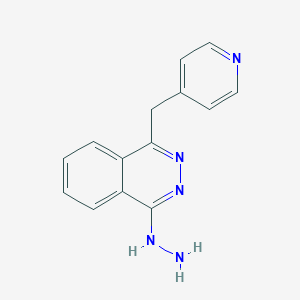

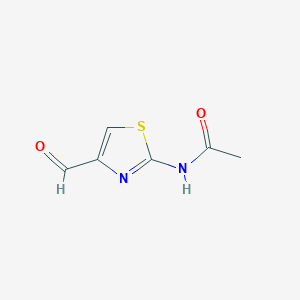

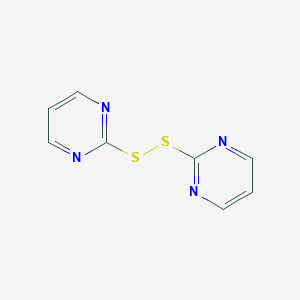
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)
